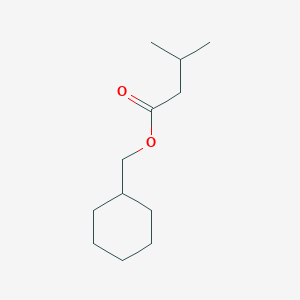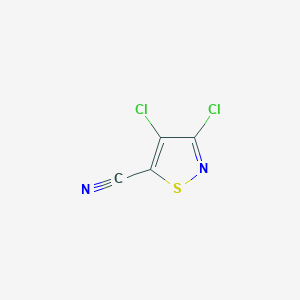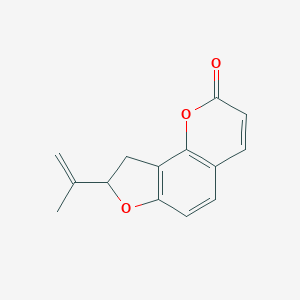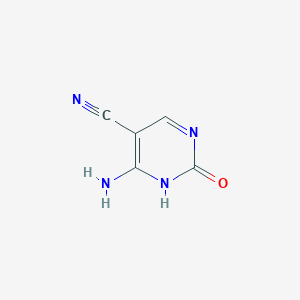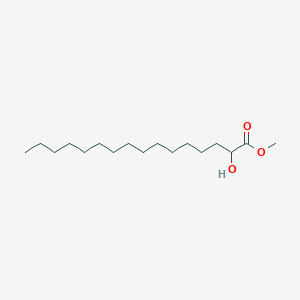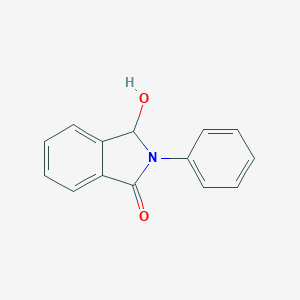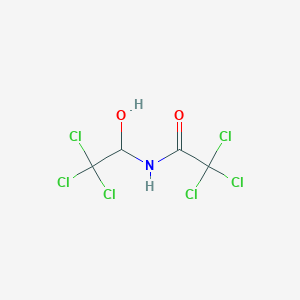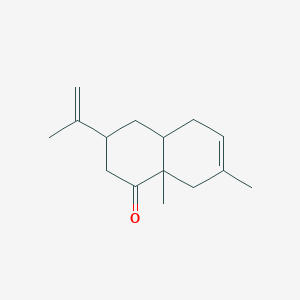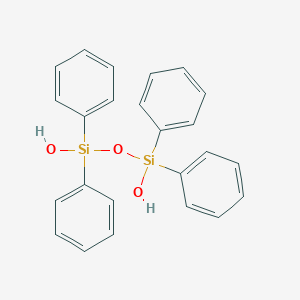
1,1,3,3-四苯基-1,3-二硅氧二醇
描述
The compound 1,1,3,3-Tetraphenyl-1,3-disiloxanediol is a siloxane-based molecule that is structurally characterized by the presence of two silicon atoms connected by an oxygen atom (Si-O-Si), with each silicon atom also bonded to two phenyl groups and a hydroxyl group (OH). This structure is a subset of the broader class of siloxanes, which are known for their diverse applications and properties, particularly in materials science and organic synthesis .
Synthesis Analysis
The synthesis of siloxane compounds, including those similar to 1,1,3,3-Tetraphenyl-1,3-disiloxanediol, often involves hydrolysis and condensation reactions. For instance, the hydrolysis of spirotitanasiloxane leads to the formation of octaphenyltetrasiloxane diol in high yield . Similarly, the reaction of diisocyanatodisiloxanes and tetrachlorodisiloxane through hydrolysis results in disiloxane diols and tetraols . These methods highlight the importance of hydrolysis in the synthesis of siloxane-based compounds.
Molecular Structure Analysis
The molecular structure of siloxane compounds is often determined using X-ray crystallography. For example, the structures of certain cycloborasiloxanes were determined to contain planar Si-O-B rings . Additionally, the central Si-O-Si angle in some siloxane compounds has been found to be 180°, indicating a linear configuration at the oxygen bridge . The presence of phenyl groups attached to silicon atoms can influence the overall molecular geometry and packing in the crystal lattice .
Chemical Reactions Analysis
Siloxane compounds can undergo various chemical reactions. For instance, the reaction of 1,1,3,3-tetraphenyl-1,3-disiloxanediol with organotin hydroxides leads to the formation of organotin derivatives . The reactivity of siloxanes with different reagents can lead to a wide range of products, showcasing the versatility of these compounds in synthetic chemistry .
Physical and Chemical Properties Analysis
Siloxanes exhibit unique physical and chemical properties due to their molecular structure. They are generally known for their thermal stability, which allows them to be sublimed without decomposition . The presence of phenyl groups and hydroxyl groups can also influence the solubility and potential for hydrogen bonding, which is crucial for the formation of supramolecular structures . The physico-chemical properties of siloxanes can be tailored by modifying the substituents on the silicon atoms, leading to materials with specific desired characteristics .
科学研究应用
合成和晶体结构:这种化合物可以通过相应的二异氰酸二硅氧烷和四氯二硅氧烷的水解来合成。它可溶于常见有机溶剂且热稳定,这使其可用于构建梯形低聚倍半硅氧烷 (Suyama 等人,2007 年).
氢键催化剂:它作为一种有效的氢键催化剂,显示出比其他硅醇和硫脲催化剂更高的活性。它坚固、可回收,并且在反应条件下不失活 (Diemoz 等人,2017 年).
环硅氧烷的形成:该化合物与叔丁氧基镓反应形成含有镓原子作为环成员的环硅氧烷,突出了其在创建新型有机金属结构中的潜力 (Veith 等人,2002 年).
异双金属簇:它可用于创建不寻常的异双金属簇,如钐 (III) 二硅氧二醇盐酸盐簇,这可能在催化和有机合成中得到应用 (Giessmann 等人,2008 年).
结构研究:该化合物用于各种有机硅氧烷的晶体结构分析,有助于了解它们的性质和潜在应用 (Hanson 等人,1986 年).
阴离子识别:它已被证明可以在有机溶剂中识别阴离子,由于协同氢键,对卤化物阴离子表现出更大的缔合常数 (Kondo 等人,2009 年).
聚(甲基苯基硅氧烷)的合成:它已被用于通过 Rh 催化的立体选择性交叉脱氢偶联聚合合成富含间规立构的聚(甲基苯基硅氧烷) (Oishi 等人,2001 年).
光学活性聚合物的合成中的催化剂:三(五氟苯基)硼烷用作合成光学纯和二异构苯基和萘基取代聚(硅氧烷)的催化剂,利用了这种化合物 (Zhou & Kawakami, 2005 年).
交替硅氧烷共聚物的合成:它用于“一锅”合成路线,用于制备严格交替的聚(二甲基硅氧烷-交替-二苯基硅氧烷)共聚物 (Nguyen 等人,2013 年).
钽 (V) 硅氧基:在钽 (V) 硅氧基的创建中,它在形成双核钽 (V) 二硅氧二醇盐酸盐配合物中发挥作用 (Ehle 等人,2016 年).
属性
IUPAC Name |
hydroxy-[hydroxy(diphenyl)silyl]oxy-diphenylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22O3Si2/c25-28(21-13-5-1-6-14-21,22-15-7-2-8-16-22)27-29(26,23-17-9-3-10-18-23)24-19-11-4-12-20-24/h1-20,25-26H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYZTUAOLAYIKSJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(O)O[Si](C3=CC=CC=C3)(C4=CC=CC=C4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22O3Si2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70333751 | |
| Record name | 1,1,3,3-Tetraphenyl-1,3-disiloxanediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70333751 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
414.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1,3,3-Tetraphenyl-1,3-disiloxanediol | |
CAS RN |
1104-93-4 | |
| Record name | 1,1,3,3-Tetraphenyl-1,3-disiloxanediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70333751 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1,3,3-Tetraphenyl-1,3-disiloxanediol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



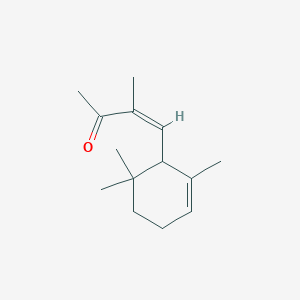
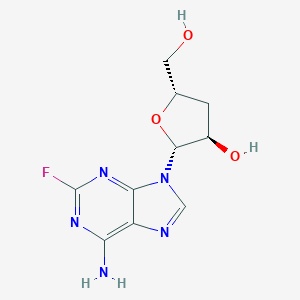
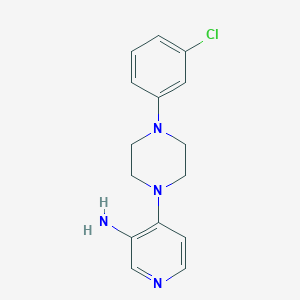
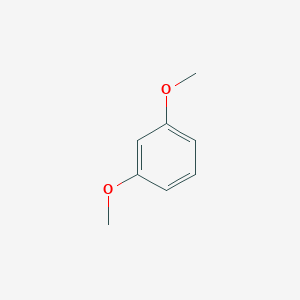
![Naphtho[2,3-d]-v-triazin-4(3H)-one, 3-phenyl-](/img/structure/B93183.png)
